

Spectroscopic Profiling of 2-Fluoro-6-methyl-3-nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Fluoro-6-methyl-3-nitropyridine**

Cat. No.: **B099400**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Fluoro-6-methyl-3-nitropyridine** (CAS No. 19346-45-3). Due to the limited availability of specific experimental data in public databases for this compound, this document presents expected spectroscopic characteristics based on the analysis of related compounds and general principles of spectroscopy. It also includes detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the anticipated spectroscopic data for **2-Fluoro-6-methyl-3-nitropyridine**. These values are estimations and should be confirmed by experimental analysis.

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~8.2 - 8.5	Doublet	~8-9	H4
~7.2 - 7.5	Doublet	~8-9	H5
~2.6	Singlet	-	CH ₃

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~160 - 165 (d, ${}^1\text{J}_{\text{CF}} \approx 240-250$ Hz)	C2
~130 - 135	C3
~145 - 150	C4
~120 - 125	C5
~155 - 160	C6
~20 - 25	CH ₃

Table 3: Predicted Infrared (IR) Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100 - 3000	Medium	Aromatic C-H stretch
~2980 - 2850	Medium	Aliphatic C-H stretch (CH ₃)
~1600 - 1580	Strong	Aromatic C=C stretch
~1540 - 1500	Strong, sharp	Asymmetric NO ₂ stretch
~1480 - 1450	Medium	Aromatic C=C stretch
~1360 - 1340	Strong, sharp	Symmetric NO ₂ stretch
~1250 - 1150	Strong	C-F stretch
~850 - 750	Strong	C-H out-of-plane bend

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
156	High	[M] ⁺ (Molecular Ion)
141	Medium	[M - CH ₃] ⁺
126	Medium	[M - NO] ⁺
110	High	[M - NO ₂] ⁺
83	Medium	[M - NO ₂ - HCN] ⁺

Experimental Protocols

The following sections detail generalized methodologies for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 5-10 mg of **2-Fluoro-6-methyl-3-nitropyridine** is accurately weighed and dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm

NMR tube.

- A small amount of an internal standard, such as tetramethylsilane (TMS), is added for chemical shift referencing.
- The tube is capped and gently agitated to ensure a homogeneous solution.

Data Acquisition:

- Instrumentation: A high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.
- Experiment: Standard one-dimensional ^1H and ^{13}C pulse-acquire experiments are performed.
- Temperature: A constant temperature, usually 25°C (298 K), is maintained.
- Parameters:
 - ^1H NMR: A sufficient number of scans (typically 8-16) are acquired to achieve an adequate signal-to-noise ratio. A relaxation delay of 1-2 seconds is used.
 - ^{13}C NMR: A greater number of scans (typically 128 or more) are required due to the lower natural abundance of the ^{13}C isotope. A longer relaxation delay (2-5 seconds) may be necessary.

Data Processing:

- The raw Free Induction Decay (FID) data is converted to the frequency domain via a Fourier transform.
- The spectrum is phased, and a baseline correction is applied to ensure accurate integration and peak picking.
- Chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- A small amount of the solid **2-Fluoro-6-methyl-3-nitropyridine** sample is placed directly onto the ATR crystal.
- A pressure arm is applied to ensure firm contact between the sample and the crystal.

Sample Preparation (KBr Pellet Method):

- Approximately 1-2 mg of the sample is ground to a fine powder with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.[1]
- The mixture is then compressed in a die under high pressure to form a transparent pellet.[1]

Data Acquisition:

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
- Procedure:
 - A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded.
 - The sample is placed in the beam path, and the sample spectrum is acquired.
 - The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
- Parameters: Typically, 16 to 32 scans are co-added at a resolution of 4 cm^{-1} .

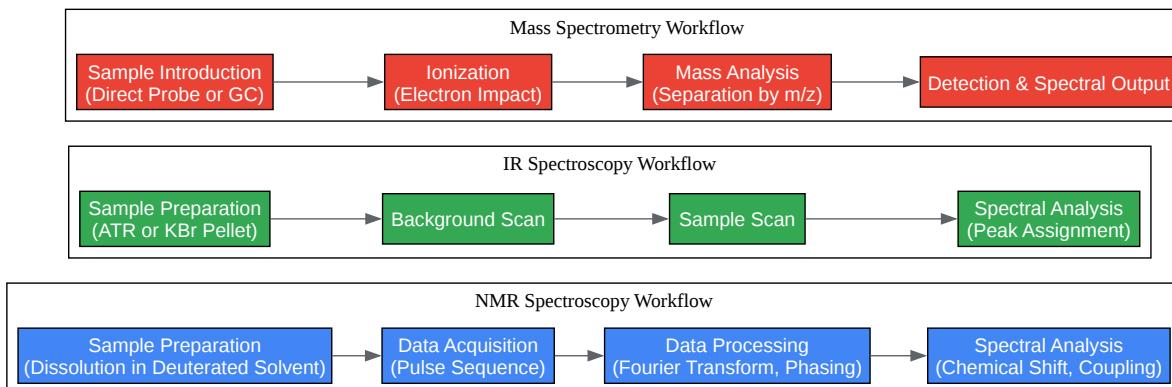
Mass Spectrometry (MS)

Ionization Method (Electron Impact - EI):

- Principle: The sample is introduced into a vacuum chamber where it is bombarded by a high-energy electron beam (typically 70 eV).[2][3] This causes the molecule to ionize and fragment in a reproducible manner.[2][3][4]

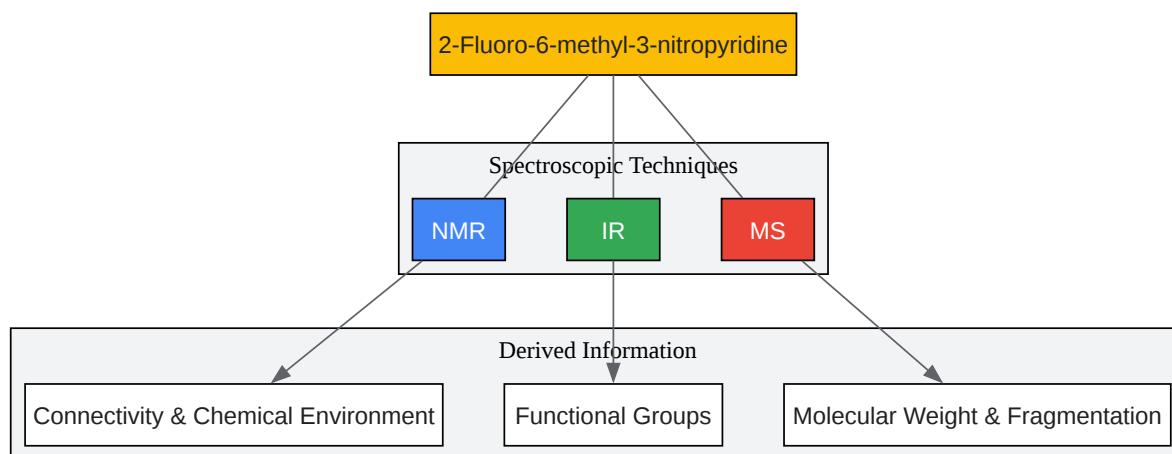
Data Acquisition:

- Instrumentation: A mass spectrometer equipped with an EI source, such as a Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe.


- Sample Introduction: For a solid sample like **2-Fluoro-6-methyl-3-nitropyridine**, a direct insertion probe can be used to introduce a small amount of the sample into the ion source.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: An electron multiplier or similar detector records the abundance of each ion.

Data Analysis:

- The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio.
- The molecular ion peak ($[M]^+$) provides the molecular weight of the compound.
- The fragmentation pattern serves as a "fingerprint" that can be used for structural elucidation and confirmation.^[3]


Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

[Click to download full resolution via product page](#)

Caption: General workflows for NMR, IR, and Mass Spectrometry analysis.

[Click to download full resolution via product page](#)

Caption: Relationship between spectroscopic techniques and derived structural information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- To cite this document: BenchChem. [Spectroscopic Profiling of 2-Fluoro-6-methyl-3-nitropyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b099400#spectroscopic-data-for-2-fluoro-6-methyl-3-nitropyridine-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com